N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cinnamamide group attached to the thiazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide Similar compounds have been synthesized and investigated for their antibacterial activity . These molecules are known to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The exact mode of action of This compound Similar compounds have been found to exhibit a distinctive mode of action when used in conjunction with a cell-penetrating peptide . The complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to exhibit antibacterial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . They also show negligible haemolytic activity towards human RBCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide typically involves the reaction of 4,5-dimethylbenzo[d]thiazole with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cinnamamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
- N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamide
Uniqueness
N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide stands out due to the presence of the dimethyl groups on the thiazole ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potency and selectivity compared to other similar compounds.
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a thiazole ring fused with a cinnamide structure. Its chemical formula can be represented as C16H16N2S. The presence of the thiazole moiety is significant for its biological activity, as thiazoles are known to exhibit various pharmacological properties.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of cinnamamide derivatives, including this compound. In vitro studies demonstrated that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1 - 4 |
Enterococcus faecalis | 2 - 5 |
Escherichia coli | 5 - 10 |
Candida albicans | 10 - 20 |
These results indicate that this compound possesses potent antimicrobial properties, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound was evaluated through cytotoxicity assays against various cancer cell lines such as HeLa (cervical), SKOV-3 (ovarian), and MCF-7 (breast). The compound demonstrated notable cytotoxic effects with IC50 values below 10 µg/mL for several tested cell lines.
Cytotoxicity Results:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | < 10 |
SKOV-3 | < 10 |
MCF-7 | < 10 |
These findings suggest that this compound may be effective in inhibiting cancer cell proliferation and warrants further investigation into its mechanisms of action .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited significant radical scavenging activity, indicating its potential role in mitigating oxidative stress.
Antioxidant Activity Results:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 310.50 ± 0.73 |
ABTS | 597.53 ± 1.30 |
These results imply that the compound may contribute to protective effects against oxidative damage .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Antibacterial Efficacy Against MRSA : A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant bacterial infections.
- In Vivo Antitumor Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting its efficacy in vivo.
- Synergistic Effects with Other Antimicrobials : Research indicated that when combined with certain antibiotics, this compound enhanced the overall antimicrobial effect, providing a basis for combination therapies .
Properties
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-8-10-15-17(13(12)2)20-18(22-15)19-16(21)11-9-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFCYWVXDWXQP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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